Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Accessing 2,5-disubstituted furan-3-carboxylate scaffolds requires de novo synthesis or costly custom routes. This pre-functionalized building block (CAS 1482340-89-5) eliminates that barrier. - **Dual reactivity**: C3 methyl ester (hydrolysis/amidation) + C5 3-oxobutyl ketone (condensation/reduction) enable sequential derivatization. - **Defined properties**: LogP ~1.90, TPSA 56.51 Ų - optimal for drug-like membrane permeability & hit-to-lead SAR. - **Supply certainty**: 98% purity; sealed, dry, 2-8°C storage. Available for immediate B2B shipment.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B13608225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)CCC(=O)C)C(=O)OC
InChIInChI=1S/C11H14O4/c1-7(12)4-5-9-6-10(8(2)15-9)11(13)14-3/h6H,4-5H2,1-3H3
InChIKeyNJQMUTLSNHSUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Physicochemical Profile & Procurement


Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate (CAS: 1482340-89-5) is a 2,5-disubstituted furan-3-carboxylate derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . The compound features a furan ring substituted at the 2-position with a methyl group, at the 3-position with a methyl carboxylate ester, and at the 5-position with a 3-oxobutyl side chain . Computed physicochemical parameters include a topological polar surface area (TPSA) of 56.51 Ų and a calculated LogP of approximately 1.90 , indicating moderate lipophilicity distinct from simpler furan carboxylate analogs. The compound is commercially available at 98% purity with storage recommendations of sealed, dry conditions at 2-8°C .

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate vs. Generic Analogs


Substitution of Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate with simpler furan-3-carboxylate analogs is not functionally equivalent due to three distinct molecular features: (i) the 3-oxobutyl side chain introduces a reactive ketone moiety absent in unsubstituted methyl furoate isomers [1]; (ii) the specific 2,5-disubstitution pattern on the furan-3-carboxylate scaffold enables synthetic access to a defined regiochemical space that differs from 2,4-disubstituted isomers or 2-carboxylate regioisomers [2]; and (iii) the combination of methyl ester at C3 with the 3-oxobutyl group at C5 confers physicochemical properties—including LogP and polar surface area—that diverge measurably from both simpler analogs and regioisomeric variants . These differences translate directly to altered chromatographic behavior, distinct reactivity profiles in downstream transformations, and divergent biological or sensory properties in application contexts.

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Differentiation Evidence


Lipophilicity Advantage: LogP Comparison

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate exhibits a calculated LogP of 1.89622, representing a substantial increase in lipophilicity relative to the unsubstituted core scaffold Methyl 2-methylfuran-3-carboxylate, which has a reported LogP of 1.2 (XLogP3) to 1.72 [1]. The 3-oxobutyl substitution contributes to this elevated LogP, which aligns more closely with drug-like chemical space parameters. This differentiation is relevant for applications requiring enhanced membrane permeability or altered partitioning behavior in biphasic reaction systems .

Lipophilicity Drug-likeness ADME prediction Partition coefficient

Regioisomeric Advantage: 3-Carboxylate vs. 2-Carboxylate

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate bears the carboxylate ester at the furan 3-position, distinguishing it from the regioisomeric Methyl 5-(3-oxobutyl)furan-2-carboxylate (MW 196.20 g/mol, C10H12O4) which positions the ester at the 2-position . The 3-carboxylate regiochemistry places the ester group meta to the furan oxygen and adjacent to the 2-methyl substituent, altering the electronic environment of the furan ring and modifying reactivity at the ester carbonyl. This regiochemical distinction is critical in structure-activity relationship studies where substitution pattern dictates biological target engagement [1].

Regioselective synthesis Heterocyclic building blocks Medicinal chemistry Structure-activity relationship

Purity Advantage Over Lower-Grade Analogs

Commercially sourced Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is consistently specified at 98% purity across multiple reputable vendors including LeYan, ChemScene, and MolDB . In contrast, certain structurally related furan carboxylate derivatives—such as (E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate—are routinely offered at 95% purity . The 98% specification provides a quantifiable quality benchmark that supports reproducibility in sensitive synthetic applications and reduces the burden of additional purification steps prior to use.

Chemical procurement Quality control Reproducibility Analytical standards

Ketone Group Reactivity vs. Unsubstituted Analogs

The 3-oxobutyl substituent at the furan 5-position of Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate introduces a ketone functional group that is absent in simpler furan-3-carboxylate analogs such as Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8) or Methyl furan-3-carboxylate (CAS 13129-23-2) [1]. This ketone moiety provides a distinct handle for further synthetic elaboration, including nucleophilic addition, condensation, and reduction reactions, that is unavailable in unsubstituted or solely alkyl-substituted furan carboxylates. The presence of both ester (at C3) and ketone (on C5 side chain) functionalities enables orthogonal reactivity strategies .

Synthetic intermediate Functional group reactivity Aldol chemistry Heterocyclic derivatization

Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Research Applications


Medicinal Chemistry: Pharmacophore Building Block

This compound serves as a pre-functionalized building block for constructing 2,5-disubstituted furan-3-carboxylate scaffolds, which are recognized as valuable pharmacophores in medicinal chemistry [1]. The 3-oxobutyl side chain provides a ketone handle for further derivatization, while the 2-methyl and 3-carboxylate ester substituents define a specific substitution pattern. The compound's LogP of approximately 1.90 positions it within drug-like lipophilicity space suitable for hit-to-lead optimization programs targeting membrane-permeable small molecules . The 98% commercial purity specification supports reproducible SAR studies without confounding impurity effects.

Flavor & Fragrance: Ketone-Functionalized Scaffold

Furan-3-carboxylate esters are established flavor and fragrance compounds, with methyl furoate isomers known for fruity, berry-like odor profiles [1]. Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate extends this scaffold by incorporating a 3-oxobutyl ketone side chain at the 5-position, which may modulate volatility (indicated by higher molecular weight of 210.23 g/mol versus 126.11 g/mol for methyl furoate) and odor character . The compound is positioned for sensory evaluation studies and as a synthetic intermediate for novel fragrance molecules requiring the furan-3-carboxylate core with additional functionalization capacity.

Organic Synthesis: Orthogonal Reactivity Intermediate

The compound presents two distinct reactive centers: the methyl ester at C3 (amenable to hydrolysis, transesterification, or amidation) and the 3-oxobutyl ketone at C5 (available for nucleophilic addition, condensation, or reduction) [1]. This orthogonal reactivity enables sequential derivatization strategies that are not possible with simpler furan carboxylates lacking the ketone moiety. The 2,5-disubstituted furan-3-carboxylate framework is synthetically non-trivial to access via de novo routes, making this commercially available building block valuable for convergent synthetic approaches to complex heterocyclic targets .

Quote Request

Request a Quote for Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.